molecular formula C13H14N2O6 B11742886 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate

2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate

Cat. No.: B11742886
M. Wt: 294.26 g/mol
InChI Key: IDIQSROWLOOOMN-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate typically involves the reaction of 2-furan-acrylic acid with N-hydroxy-succinimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The molecule consists of two approximately planar moieties, viz. a succinimide group and the rest of the molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The succinimide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The succinimide group can form covalent bonds with amino acid residues, altering the function of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-Dioxopyrrolidin-1-yl 3-{[(furan-2-yl)methyl]carbamoyl}propanoate apart from similar compounds is its specific combination of a furan ring and a succinimide group

Properties

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(furan-2-ylmethylamino)-4-oxobutanoate

InChI

InChI=1S/C13H14N2O6/c16-10(14-8-9-2-1-7-20-9)3-6-13(19)21-15-11(17)4-5-12(15)18/h1-2,7H,3-6,8H2,(H,14,16)

InChI Key

IDIQSROWLOOOMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCC2=CC=CO2

Origin of Product

United States

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